molecular formula C17H22N4O2S B5873735 5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B5873735
M. Wt: 346.4 g/mol
InChI Key: OEAJWTALMFWMQG-UHFFFAOYSA-N
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Description

5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, also known as DM-Cyclohexyl-TZMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thioll-TZMT is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. This leads to a decrease in cell proliferation and inflammation, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thioll-TZMT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, it has been shown to exhibit anti-microbial activity against various pathogens.

Advantages and Limitations for Lab Experiments

5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thioll-TZMT has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high yields and purity. It has also been extensively studied for its potential applications in medicinal chemistry. However, there are some limitations to its use in lab experiments. It may be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thioll-TZMT. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. In addition, it may be possible to modify the structure of 5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thioll-TZMT to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thioll-TZMT involves the reaction between 2,5-dimethoxybenzaldehyde and cyclohexylamine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to yield the final product. The synthesis of 5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thioll-TZMT has been optimized using different solvents and reaction conditions to achieve high yields and purity.

Scientific Research Applications

5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thioll-TZMT has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has been studied for its potential as a diagnostic tool for various diseases.

Properties

IUPAC Name

3-cyclohexyl-4-[(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-22-14-8-9-15(23-2)13(10-14)11-18-21-16(19-20-17(21)24)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAJWTALMFWMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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